![molecular formula C15H22N4O4 B2831547 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2287332-40-3](/img/structure/B2831547.png)
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.365. The purity is usually 95%.
BenchChem offers high-quality 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Research into pyrazine and pyridine derivatives, including compounds similar in structure to 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid, focuses on their synthesis and the exploration of their chemical properties. Studies have shown that these compounds can be synthesized through various chemical reactions and characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods help in understanding the molecular structure and the formation mechanisms of such compounds (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005; Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).
Antimicrobial and Antimycobacterial Activity
Compounds with a pyrazine and pyridine framework have been evaluated for their potential antimicrobial and antimycobacterial activities. These studies are crucial for developing new therapeutic agents, especially against resistant strains of bacteria and tuberculosis. The structural modifications and substitutions on the pyrazine and pyridine rings are explored to enhance these biological activities, highlighting the significance of chemical diversity in drug discovery (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, & .. G.Aishwarya, 2011; M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).
Supramolecular Chemistry and Crystal Engineering
The study of pyrazine and pyridine derivatives extends into supramolecular chemistry and crystal engineering. These compounds often form specific supramolecular synthons and crystal structures due to hydrogen bonding and other non-covalent interactions. Understanding these interactions is vital for designing new materials with desired physical and chemical properties, such as porosity, which can be applied in catalysis, gas storage, and separation technologies (S. Ghosh & P. Bharadwaj, 2004).
Coordination Chemistry and Luminescence
Research on pyrazine and pyridine carboxylic acid derivatives in coordination chemistry explores their ability to form complexes with various metals. These complexes exhibit diverse topologies and can possess unique properties such as luminescence. Such studies not only advance the fundamental understanding of coordination bonds and molecular architecture but also pave the way for applications in materials science, including the development of luminescent materials for sensors and optoelectronic devices (Lu-Fang Liu, B. Cai, C. He, Jian-Zhong Wu, Qianming Wang, & Ying Yu, 2013).
特性
IUPAC Name |
5-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-6-10-4-5-19(9-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANROWIRAMLJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

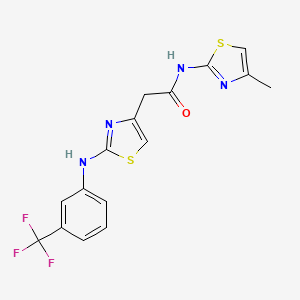
![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
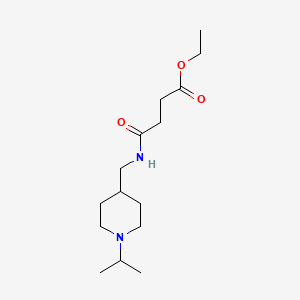
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
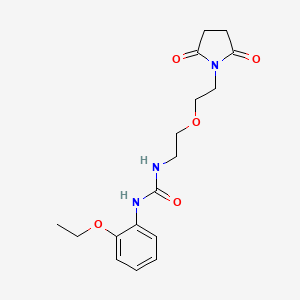

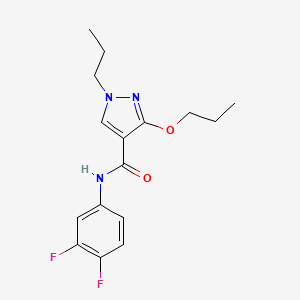
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
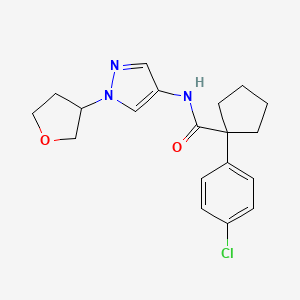
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)